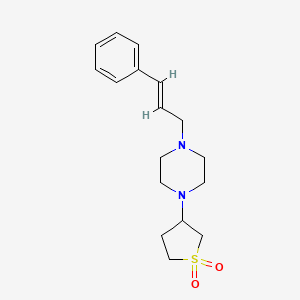![molecular formula C12H20N4O2 B5422403 N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5422403.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride, commonly known as ACPD, is a chemical compound that has been widely used in scientific research. ACPD is a potent agonist of both metabotropic glutamate receptors (mGluRs) and GABA(B) receptors, which play important roles in synaptic transmission and plasticity.
Wirkmechanismus
ACPD acts as an agonist of both N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors. The activation of this compound leads to the inhibition of adenylate cyclase and the activation of phospholipase C, resulting in the release of intracellular calcium and the modulation of ion channels. The activation of GABA(B) receptors leads to the inhibition of adenylate cyclase and the activation of potassium channels, resulting in the hyperpolarization of the cell membrane.
Biochemical and Physiological Effects
ACPD has been shown to modulate the release of neurotransmitters such as glutamate and GABA, and to affect the activity of ion channels and second messenger systems. ACPD has been found to have both excitatory and inhibitory effects on synaptic transmission, depending on the type of receptor and the location of the synapse. ACPD has also been shown to affect the activity of astrocytes and microglia, which play important roles in neuroinflammation and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
ACPD has several advantages for lab experiments. It is a potent and selective agonist of both N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors, which allows for the study of specific receptor subtypes. ACPD is also stable and easy to use, which makes it a popular tool for studying synaptic transmission and plasticity. However, ACPD has some limitations for lab experiments. It has a short half-life and can rapidly desensitize receptors, which can make it difficult to study long-term effects. ACPD can also have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of ACPD. One direction is to study the effects of ACPD on different types of synapses and neuronal circuits, to better understand its role in synaptic transmission and plasticity. Another direction is to study the effects of ACPD on neuroinflammation and neuroprotection, to explore its potential therapeutic applications for neurodegenerative diseases. Finally, the development of new ACPD analogs and derivatives could lead to the discovery of more potent and selective compounds for studying N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors.
Synthesemethoden
ACPD can be synthesized by using a simple three-step process. The first step involves the reaction of imidazole with 3-chloropropylamine to form N-(1H-imidazol-1-yl)propylamine. The second step involves the reaction of N-(1H-imidazol-1-yl)propylamine with 3-morpholinylacetyl chloride to form N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide. The final step involves the reaction of N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide with hydrochloric acid to form ACPD dihydrochloride.
Wissenschaftliche Forschungsanwendungen
ACPD has been widely used in scientific research to study the role of N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors in synaptic transmission and plasticity. ACPD has been shown to modulate the release of neurotransmitters such as glutamate and GABA, and to affect the activity of ion channels and second messenger systems. ACPD has also been used to study the mechanisms of epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-morpholin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c17-12(8-11-9-18-7-4-14-11)15-2-1-5-16-6-3-13-10-16/h3,6,10-11,14H,1-2,4-5,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHXLDOYZMGRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5422325.png)
![1-methyl-6-propyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5422347.png)

![N-[1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5422377.png)
![5-{4-[3-(2-sec-butylphenoxy)propoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5422381.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5422387.png)
![3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5422389.png)

![N-phenyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5422401.png)
![(3aR*,6aS*)-1-oxo-2-propyl-5-{[(2-thienylmethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5422408.png)
![2-(2-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5422413.png)
![methyl {5-bromo-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-methoxyphenoxy}acetate](/img/structure/B5422421.png)
![5-[4-(methylsulfonyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5422426.png)
